molecular formula C13H8ClNO3 B5766621 (2-chloro-4-nitrophenyl)(phenyl)methanone CAS No. 6609-01-4

(2-chloro-4-nitrophenyl)(phenyl)methanone

Cat. No. B5766621
Key on ui cas rn: 6609-01-4
M. Wt: 261.66 g/mol
InChI Key: PGIPTXFXNUVZFZ-UHFFFAOYSA-N
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Patent
US03988300

Procedure details

To a solution of 2-chloro-4-nitrobenzophenone (27 grams, 0.103 mole) in hot ethanol (400 ml.) and water (200 ml.) was added iron (30 grams), followed by concentrated hydrochloric acid (25 ml.) dropwise and with stirring. After the addition, the reaction mixture was stirred at reflux during 1.5 hours, cooled, then made alkaline with ammonium hydroxide and chloroform extracted. After drying the chloroform layer (anhydrous MgSO4) and filtering, the solution was evaporated to an orange solid, melting point 120° - 130° C. Crystallization from benzene-hexane gave faint yellow crystals of 4-amino-2-chlorobenzophenone having a melting point of 144° - 145° C., and recovering 16.5 grams which amounts to a 69% yield.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5].Cl.[OH-].[NH4+].C(Cl)(Cl)Cl>C(O)C.O.[Fe]>[NH2:16][C:14]1[CH:13]=[CH:12][C:3]([C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)=[O:5])=[C:2]([Cl:1])[CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
ClC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
30 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux during 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the chloroform layer (anhydrous MgSO4)
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to an orange solid, melting point 120° - 130° C
CUSTOM
Type
CUSTOM
Details
Crystallization from benzene-hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)C2=CC=CC=C2)C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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